molecular formula C22H27N5O3S2 B4776483 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4776483
M. Wt: 473.6 g/mol
InChI Key: MJTBKMWNFWOLEG-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidine ring, a piperazine ring, and a pyridopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the methoxypropyl group. The pyridopyrimidine core is then synthesized and coupled with the thiazolidine intermediate. The final step involves the addition of the piperazine ring under controlled conditions to ensure the desired configuration.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidines: Compounds with a thiazolidine ring, known for their biological activities.

    Piperazines: Compounds containing a piperazine ring, used in various pharmaceuticals.

    Pyridopyrimidines: Compounds with a pyridopyrimidine core, studied for their potential therapeutic applications.

Uniqueness

What sets 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of these structural elements, which may confer enhanced biological activity and specificity compared to other similar compounds.

Biological Activity

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize its biological activity based on available literature, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound possesses a unique chemical structure characterized by:

  • Pyrido[1,2-a]pyrimidinone core : A bicyclic structure that is common in many biologically active compounds.
  • Thiazolidine ring : Contributes to the compound's biological properties.
  • Piperazine moiety : Often associated with neuroactive and antimicrobial activities.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Interaction with Receptors : It may modulate receptor activity, affecting signaling pathways associated with disease processes.
  • Biofilm Disruption : Recent studies suggest that derivatives of thiazolidinones can disrupt biofilm formation in bacteria, enhancing their effectiveness against resistant strains.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. For instance:

  • Inhibition of Biofilm Formation : Studies have shown that thiazolidinone derivatives can reduce biofilm formation by pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa by more than 50% at concentrations equal to their minimum inhibitory concentration (MIC) .

Efficacy Against Specific Pathogens

PathogenMIC (µg/mL)Biofilm Inhibition Concentration (BIC)
Staphylococcus aureus0.56.25
Klebsiella pneumoniae6.253.25
Escherichia coli6.622.03
Candida albicans>200>200

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties:

  • Cell Proliferation Inhibition : The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, showing promising results in reducing cell viability in vitro.

Case Studies and Research Findings

  • Study on Biofilm Inhibition : A recent study evaluated several thiazolidinone derivatives, including the target compound, for their ability to inhibit biofilm formation in Staphylococcus epidermidis. The study found that compounds with specific substitutions showed enhanced activity against biofilms .
  • Anticancer Screening : In vitro assays demonstrated that the compound could significantly reduce the viability of cancer cell lines at low concentrations, suggesting potential as an anticancer agent .

Properties

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S2/c1-15-5-6-18-23-19(25-10-8-24(2)9-11-25)16(20(28)27(18)14-15)13-17-21(29)26(22(31)32-17)7-4-12-30-3/h5-6,13-14H,4,7-12H2,1-3H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTBKMWNFWOLEG-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCN(CC4)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCN(CC4)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.